dTpdU
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Overview
Description
dTpdU is a complex organic compound that belongs to the class of nucleoside phosphates. These compounds are essential in various biological processes, including the formation of nucleic acids and energy transfer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dTpdU typically involves the following steps:
Formation of the Nucleoside Base: The pyrimidine bases are synthesized through a series of reactions involving condensation and cyclization.
Glycosylation: The nucleoside base is attached to a sugar moiety (oxolane ring) through glycosylation reactions.
Phosphorylation: The nucleoside is phosphorylated using reagents such as phosphoric acid or phosphoryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may occur at the carbonyl groups in the pyrimidine rings.
Substitution: Nucleophilic substitution reactions can take place at the phosphate group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted nucleoside phosphates.
Scientific Research Applications
Chemistry
Synthesis of Nucleic Acids: Used as building blocks in the synthesis of DNA and RNA.
Catalysis: Acts as a catalyst in certain biochemical reactions.
Biology
Cellular Metabolism: Plays a role in energy transfer within cells.
Signal Transduction: Involved in cellular signaling pathways.
Medicine
Antiviral Agents: Used in the development of antiviral drugs.
Cancer Therapy: Investigated for its potential in cancer treatment.
Industry
Biotechnology: Utilized in various biotechnological applications, including genetic engineering and molecular biology research.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It participates in biochemical pathways by acting as a substrate or inhibitor, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells.
Cytidine Monophosphate (CMP): A nucleotide involved in RNA synthesis.
Uniqueness
dTpdU is unique due to its specific structure, which allows it to participate in specialized biochemical reactions and pathways.
Properties
CAS No. |
10318-59-9 |
---|---|
Molecular Formula |
C19H25N4O12P |
Molecular Weight |
532.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H25N4O12P/c1-9-6-23(19(29)21-17(9)27)16-5-11(12(7-24)33-16)35-36(30,31)32-8-13-10(25)4-15(34-13)22-3-2-14(26)20-18(22)28/h2-3,6,10-13,15-16,24-25H,4-5,7-8H2,1H3,(H,30,31)(H,20,26,28)(H,21,27,29)/t10-,11+,12+,13+,15+,16+/m0/s1 |
InChI Key |
JEFGXHFUMBYQPS-PCKPYIHYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=O)NC4=O)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=O)NC4=O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=O)NC4=O)O |
Synonyms |
2'-deoxyuridylyl-(5'-3')thymidine dTpdU thymidylyl-(3'-5')deoxyuridine |
Origin of Product |
United States |
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